molecular formula C11H12N4O3S2 B2986793 3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide CAS No. 2224448-08-0

3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide

Cat. No.: B2986793
CAS No.: 2224448-08-0
M. Wt: 312.36
InChI Key: SFPCFXUFHWTMGE-UHFFFAOYSA-N
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Description

The compound “3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazole ring, a sulfonyl group, and an amide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The thiazole and pyrazole rings are aromatic heterocycles, which can contribute to the stability of the molecule . The sulfonyl group could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. For example, thiazole derivatives can undergo reactions such as C-H substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility in different solvents .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Compounds with similar structures have been studied for their potential as antimicrobial, antifungal, and anticancer agents .

Properties

IUPAC Name

3-ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S2/c1-2-20(17,18)8-4-10(16)13-9-3-6-15(14-9)11-12-5-7-19-11/h2-3,5-7H,1,4,8H2,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPCFXUFHWTMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=NN(C=C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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